molecular formula C12H17NO B3015259 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 2138090-58-9

1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

Cat. No.: B3015259
CAS No.: 2138090-58-9
M. Wt: 191.274
InChI Key: UZNFOJXEZUUEGH-UHFFFAOYSA-N
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Description

1-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is an organic compound with the molecular formula C12H17NO It is a derivative of benzoannulene, featuring a methoxy group and an amine group attached to the tetrahydrobenzoannulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine typically involves the following steps:

    Formation of the benzoannulene ring system: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step usually involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of more saturated benzoannulene derivatives.

    Substitution: Formation of substituted benzoannulene derivatives with various functional groups.

Scientific Research Applications

1-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
  • 1-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl-piperazine

Uniqueness: 1-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is unique due to its specific substitution pattern and the presence of both methoxy and amine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-7-2-4-9-8-10(13)5-3-6-11(9)12/h2,4,7,10H,3,5-6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNFOJXEZUUEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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